molecular formula C22H14O4 B1295341 1,4-Bisbenzil CAS No. 3363-97-1

1,4-Bisbenzil

Cat. No.: B1295341
CAS No.: 3363-97-1
M. Wt: 342.3 g/mol
InChI Key: FUEGWHHUYNHBNI-UHFFFAOYSA-N
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Scientific Research Applications

Ciprofloxacin has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

1,4-Bis(phenylglyoxaloyl)benzene plays a significant role in biochemical reactions, particularly in the formation of polyphenylquinoxaline resins. It interacts with aromatic tetraamines to produce these high-temperature resistant resins . The interactions involve the formation of covalent bonds between the glyoxaloyl groups of 1,4-Bis(phenylglyoxaloyl)benzene and the amine groups of the tetraamines, leading to the formation of a stable polymer network .

Cellular Effects

The effects of 1,4-Bis(phenylglyoxaloyl)benzene on various cell types and cellular processes are not extensively documented. Its role in the synthesis of polyphenylquinoxaline resins suggests that it may influence cell function by providing structural stability to cellular components. This compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 1,4-Bis(phenylglyoxaloyl)benzene exerts its effects through covalent bonding interactions with biomolecules. The glyoxaloyl groups of the compound can form covalent bonds with amine groups in proteins and enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function, contributing to the overall biochemical effects of the compound .

Dosage Effects in Animal Models

The effects of 1,4-Bis(phenylglyoxaloyl)benzene at different dosages in animal models have not been extensively studied. It is essential to consider potential threshold effects and toxic or adverse effects at high doses. Studies on similar compounds suggest that high doses may lead to cellular toxicity and adverse effects on organ function

Metabolic Pathways

1,4-Bis(phenylglyoxaloyl)benzene is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can undergo metabolic transformations that affect metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of 1,4-Bis(phenylglyoxaloyl)benzene within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

1,4-Bis(phenylglyoxaloyl)benzene is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin is synthesized through a multi-step process starting from 2,4-dichloro-5-fluoroacetophenone. The key steps involve:

Industrial Production Methods: Industrial production of Ciprofloxacin involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.

    Substitution: Substitution reactions can occur at the fluorine or chlorine positions on the quinolone core.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, which are necessary for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

    Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.

    Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .

Properties

IUPAC Name

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEGWHHUYNHBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187315
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3363-97-1
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3363-97-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(phenylglyoxaloyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The benzoinic condensation of terephthalaldehyde (625 g) with benzaldehyde (2000 g) is effected in conditions strictly identical to those of example 1, while using 300 g of potassium cyanide, which represents 50% of the stoichiometrical proportion. The yield of pure bis-benzoin is 1516 g (94%). This product, when oxidized, yields 90% of very pure 1,4-bis (phenylglyoxyloyl) benzene. The tetraketone yield thus averages 85% with respect to the reacted terephthalic aldehyde.
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-benzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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